molecular formula C13H12N4OS B11311220 Purine, 6-(p-methoxybenzylthio)- CAS No. 91803-44-0

Purine, 6-(p-methoxybenzylthio)-

Cat. No.: B11311220
CAS No.: 91803-44-0
M. Wt: 272.33 g/mol
InChI Key: HRSGHLQOMVWURP-UHFFFAOYSA-N
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Description

Purine, 6-(p-methoxybenzylthio)- is a derivative of purine, a bicyclic heterocycle composed of a six-membered pyrimidine ring fused with a five-membered imidazole ring. This compound is characterized by the presence of a p-methoxybenzylthio group at the 6-position of the purine ring. Purine derivatives are widely studied due to their significant biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Purine, 6-(p-methoxybenzylthio)- typically involves the introduction of the p-methoxybenzylthio group to the purine ring. One common method is the reaction of 6-chloropurine with p-methoxybenzylthiol in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Purine, 6-(p-methoxybenzylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol.

    Substitution: The p-methoxybenzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Purine, 6-(p-methoxybenzylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Purine, 6-(p-methoxybenzylthio)- involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound can modulate the levels of purine metabolites, potentially leading to therapeutic effects . Additionally, it may interact with other cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: A purine derivative used in the treatment of leukemia.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

    Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.

Uniqueness

Purine, 6-(p-methoxybenzylthio)- is unique due to the presence of the p-methoxybenzylthio group, which imparts distinct chemical and biological properties. This modification can enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

91803-44-0

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

6-[(4-methoxyphenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C13H12N4OS/c1-18-10-4-2-9(3-5-10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)

InChI Key

HRSGHLQOMVWURP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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